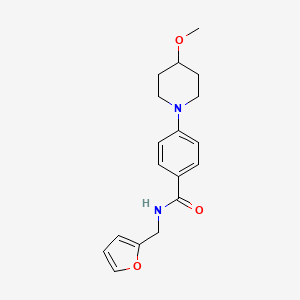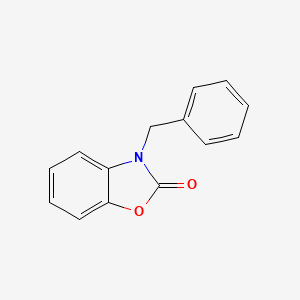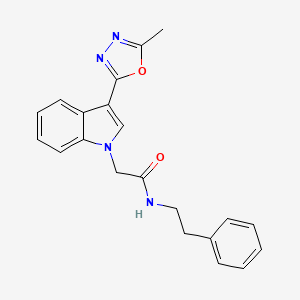![molecular formula C18H20N4O3 B2651044 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034532-75-5](/img/structure/B2651044.png)
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide” does not have a lot of information available in the literature. However, it seems to be related to a class of molecules that exhibit picomolar binding affinity and in vivo blood pressure lowering at pharmaceutically relevant doses1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the literature. However, a related compound was synthesized using a ruthenium-catalyzed direct C7 amidation of indoline C-H bonds with sulfonyl azides1.Molecular Structure Analysis
The molecular structure of this compound is not directly available in the literature. However, isoxazole, an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential2.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the literature. However, a related compound was involved in a reaction sequence that included a hydroboration-deboronation strategy3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the literature. However, substituents at the C-7 position are crucial and attribute to the physicochemical properties of related compounds exhibiting antibacterial activity, bioavailability, and safety5.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has been conducted on synthesizing novel compounds with structural similarities to the mentioned compound. For instance, studies on the synthesis of polycyclic systems containing 1,2,4-oxadiazole ring, which are related to the compound , have been reported. These compounds' structures were confirmed using various spectroscopic methods (Kharchenko et al., 2008).
The compound has been used in the development of new synthetic methodologies. A study on the intramolecular reaction of oxime ethers and cyclopropane diesters, leading to the formation of substituted pyrrolo-isoxazolidines, a motif related to the compound, highlights this aspect (Jackson et al., 2008).
Biological Activity and Pharmaceutical Applications
Compounds structurally similar to "5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide" have been studied for their potential biological activities. For instance, a study on pyrazolopyrimidines derivatives showcased their anticancer and anti-5-lipoxygenase properties, indicating a potential for pharmaceutical applications (Rahmouni et al., 2016).
The compound's structural motif has been explored in the context of antimycobacterial activities. Research on pyridines and pyrazines substituted with similar heterocyclic structures has shown effectiveness against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment (Gezginci et al., 1998).
Chemotherapeutic Applications
- The compound and its derivatives have been explored for their chemotherapeutic potential. Synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, bearing structural resemblance, showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential use in cancer therapy (Hassan et al., 2014).
Drug Metabolism and Pharmacokinetics
- The compound's structural class has been studied in terms of drug metabolism, particularly focusing on reducing metabolism mediated by aldehyde oxidase (AO). This is crucial for enhancing the pharmacokinetic profile of drugs that contain this structural motif (Linton et al., 2011).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the literature. However, the safety of related compounds is often determined by their physicochemical properties and bioavailability5.
Zukünftige Richtungen
The future directions for this compound are not explicitly mentioned in the literature. However, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research2.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-21-8-5-13-6-9-22(18(24)16(13)21)10-7-19-17(23)14-11-15(25-20-14)12-3-4-12/h5-6,8-9,11-12H,2-4,7,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRKWKXYXBYQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

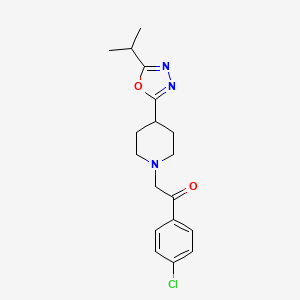
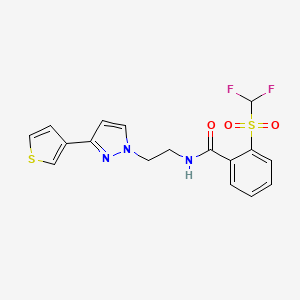
![4-[5-(Chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)
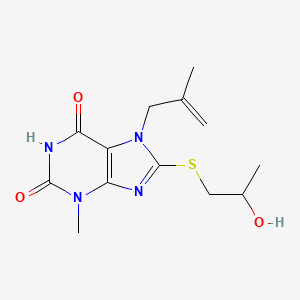
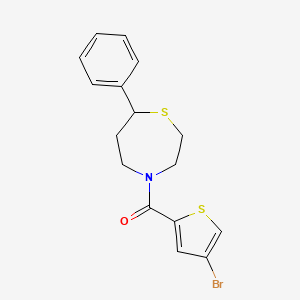
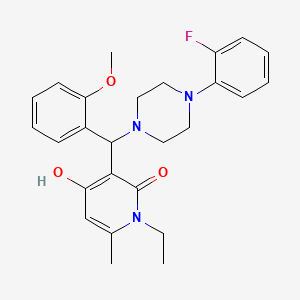
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide](/img/structure/B2650969.png)
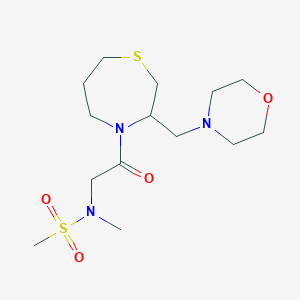
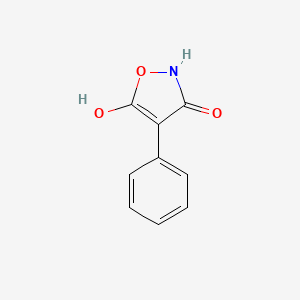
![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)
![N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2650976.png)
